3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro[2,3-b][1]benzofuran-2,4(3H,5H)-dione
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Description
3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro[2,3-b][1]benzofuran-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.267. The purity is usually 95%.
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Scientific Research Applications
Conformational and Structural Analysis
In research focused on heterocyclic compounds, the structural and conformational characteristics of compounds similar to 3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro[2,3-b][1]benzofuran-2,4(3H,5H)-dione have been extensively studied. For instance, the conformational analysis of three heterocyclic perhydropyrrolobenzofurans revealed insights into their molecular assembly and hydrogen bonding patterns, showcasing the intricate nature of such molecules and their potential application in understanding molecular interactions and stability (Yathirajan et al., 2006).
Kinetic Studies and Chemical Reactions
Kinetic studies on the rearrangement of Diels–Alder adducts of activated benzoquinones with various dienes have provided valuable insights into the reactivity and transformation mechanisms of benzofuran derivatives. Such studies offer a deeper understanding of the reaction pathways, potentially leading to the synthesis of novel compounds with unique properties (Santos et al., 1993).
Synthesis and Oxidation Processes
Research on the synthesis and subsequent oxidation of tetrahydrobenzofurans illustrates the versatility of these compounds in chemical synthesis. These studies not only shed light on the potential routes for generating new derivatives but also explore the chemical behavior of benzofuran compounds under various conditions, expanding the repertoire of synthetic chemistry (Levai et al., 2002).
Properties
IUPAC Name |
6,6,8b-trimethyl-1,3a,5,7-tetrahydrofuro[2,3-b][1]benzofuran-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-12(2)4-7(14)10-8(5-12)16-11-13(10,3)6-9(15)17-11/h11H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOSCSLQBMCJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(CC(=O)OC3O2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.